

Spectroscopic data for Methyl 2-fluoro-4-methylbenzoate

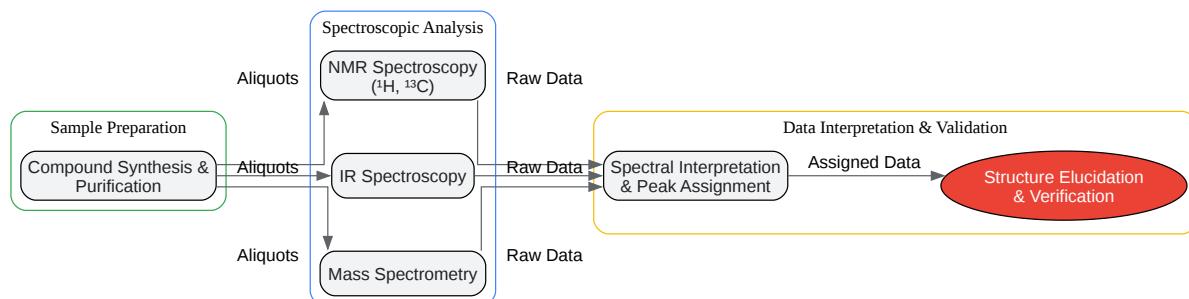
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-fluoro-4-methylbenzoate

Cat. No.: B1591760

[Get Quote](#)


An In-Depth Technical Guide to the Spectroscopic Profile of **Methyl 2-fluoro-4-methylbenzoate**

Introduction

Methyl 2-fluoro-4-methylbenzoate is an aromatic ester with applications in organic synthesis, serving as a versatile building block for pharmaceuticals and agrochemicals. Its chemical structure, characterized by a fluorine atom and a methyl group on the benzene ring, introduces specific electronic and steric effects that are crucial for its reactivity and final product characteristics. A thorough spectroscopic analysis is paramount for confirming its identity, purity, and structural integrity. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for **Methyl 2-fluoro-4-methylbenzoate**, leveraging foundational principles and comparative data from analogous structures to present a predictive yet robust characterization. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound.

Spectroscopic Analysis Workflow

The comprehensive characterization of a novel or synthesized compound like **Methyl 2-fluoro-4-methylbenzoate** involves a multi-technique approach to unambiguously determine its structure. The logical workflow ensures that each analysis provides complementary information, leading to a conclusive structural assignment.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **Methyl 2-fluoro-4-methylbenzoate**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **Methyl 2-fluoro-4-methylbenzoate**, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and ester groups, and the electron-donating nature of the methyl group. Coupling with the ¹⁹F nucleus will further split the signal of the adjacent proton.

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
H-6	~7.85	d	1H	Proton ortho to the ester
H-5	~7.05	d	1H	Proton meta to the ester
H-3	~6.95	dd	1H	Proton ortho to fluorine
OCH ₃	~3.90	s	3H	Methyl ester protons
CH ₃	~2.40	s	3H	Aromatic methyl protons

Causality and Interpretation:

- H-6 (~7.85 ppm): This proton is ortho to the electron-withdrawing carbonyl group of the ester, which deshields it significantly, shifting it downfield. It will appear as a doublet due to coupling with H-5.
- H-3 (~6.95 ppm): This proton is ortho to the highly electronegative fluorine atom. Its signal will be split into a doublet of doublets due to coupling with both H-5 and the ¹⁹F nucleus. The ortho H-F coupling constant (³J_{HF}) is typically in the range of 8-10 Hz.
- H-5 (~7.05 ppm): This proton is coupled to both H-6 and H-3, but due to the larger distance, the coupling to H-3 might be smaller. It is predicted to be a doublet.
- OCH₃ (~3.90 ppm): The methyl protons of the ester group are in a distinct chemical environment and appear as a sharp singlet, as there are no adjacent protons to couple with.
- CH₃ (~2.40 ppm): The protons of the methyl group attached to the aromatic ring are shielded and appear as a singlet upfield.

Recent studies on substituted benzoic acid esters have highlighted that ¹H NMR chemical shifts of substituents ortho to the ester moiety can sometimes deviate from conventional predictions,

necessitating detailed computational analysis for precise understanding.[1]

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the substituents. The carbon directly attached to the fluorine atom will exhibit a large C-F coupling constant.

Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Frequency: 100 MHz)

Label	Chemical Shift (δ , ppm)	Assignment
$\text{C}=\text{O}$	~165.5	Ester carbonyl carbon
C-2	~162.0 (d, $^{1}\text{JCF} \approx 250$ Hz)	Carbon bearing fluorine
C-4	~142.0	Carbon bearing methyl group
C-6	~132.5	Aromatic CH
C-1	~125.0	Aromatic quaternary carbon
C-5	~124.5 (d, $^{3}\text{JCF} \approx 4$ Hz)	Aromatic CH
C-3	~115.0 (d, $^{2}\text{JCF} \approx 22$ Hz)	Aromatic CH
OCH_3	~52.5	Methyl ester carbon
CH_3	~21.5	Aromatic methyl carbon

Causality and Interpretation:

- $\text{C}=\text{O}$ (~165.5 ppm): The carbonyl carbon of the ester group is significantly deshielded and appears at a characteristic downfield shift.
- C-2 (~162.0 ppm): The carbon directly bonded to the fluorine atom will show a very large one-bond C-F coupling (^{1}JCF), resulting in a doublet. Its chemical shift is moved significantly downfield due to the electronegativity of fluorine. The presence of fluorine can cause a high field shift on adjacent carbons in some cases, but the direct attachment causes a downfield shift.[2][3]

- C-4 (~142.0 ppm): This quaternary carbon is attached to the electron-donating methyl group, influencing its chemical shift.
- Aromatic CH Carbons: The chemical shifts of C-3, C-5, and C-6 are determined by their position relative to the three different substituents. The carbons coupled to fluorine (C-3 and C-5) will appear as doublets with smaller two-bond and three-bond C-F coupling constants, respectively.
- OCH_3 and CH_3 Carbons (~52.5 and ~21.5 ppm): These aliphatic carbons appear in the upfield region of the spectrum, as expected.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
3100-3000	Medium	C-H Stretch	Aromatic
2960-2850	Medium	C-H Stretch	Aliphatic (CH_3)
~1725	Strong	C=O Stretch	Ester
1610-1580	Medium-Strong	C=C Stretch	Aromatic Ring
~1250	Strong	C-O Stretch	Ester (asymmetric)
~1100	Strong	C-F Stretch	Aryl-Fluoride

Causality and Interpretation:

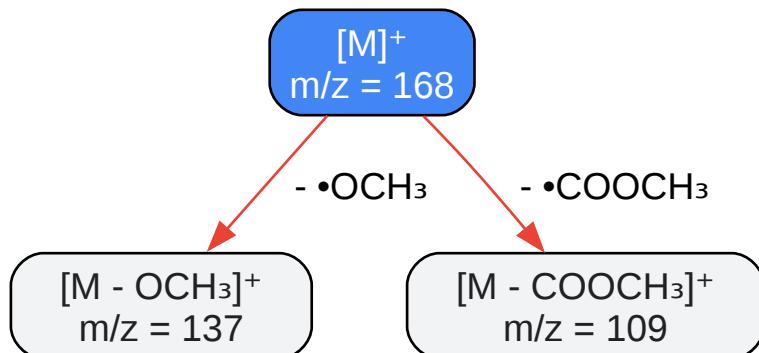
The IR spectrum provides a molecular fingerprint. The most indicative peaks for **Methyl 2-fluoro-4-methylbenzoate** are:

- C=O Stretch ($\sim 1725 \text{ cm}^{-1}$): A very strong and sharp absorption band in this region is the hallmark of the carbonyl group in the ester functionality.[4]
- C-O Stretch ($\sim 1250 \text{ cm}^{-1}$): A strong band corresponding to the asymmetric C-O stretching of the ester group is also expected.
- C-F Stretch ($\sim 1100 \text{ cm}^{-1}$): The presence of a strong absorption in this region is characteristic of the C-F bond.
- Aromatic and Aliphatic C-H Stretches: The region between 2850-3100 cm^{-1} will contain peaks corresponding to the C-H stretches of the methyl groups and the aromatic ring. Aromatic C-H stretches typically appear just above 3000 cm^{-1} , while aliphatic C-H stretches are found just below 3000 cm^{-1} .[5]

A comprehensive list of absorption frequencies for various functional groups can be found in standard IR spectroscopy correlation tables.[6][7]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electron Ionization (EI) is a common technique for this type of compound.


Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Identity
168	$[\text{M}]^+$ (Molecular Ion)
153	$[\text{M} - \text{CH}_3]^+$
137	$[\text{M} - \text{OCH}_3]^+$
109	$[\text{M} - \text{COOCH}_3]^+$

Causality and Interpretation:

- Molecular Ion ($[M]^+$, m/z 168): The molecular ion peak corresponding to the molecular weight of $C_9H_9FO_2$ should be observable. Aromatic esters generally show a prominent molecular ion peak due to the stability of the aromatic ring.[8]
- $[M - OCH_3]^+$ (m/z 137): A common and often abundant fragment for methyl esters is the loss of the methoxy group ($\bullet OCH_3$), resulting in a stable acylium ion. This is a result of alpha-cleavage.[8]
- $[M - COOCH_3]^+$ (m/z 109): Loss of the entire carbomethoxy group as a radical is another plausible fragmentation pathway.
- $[M - CH_3]^+$ (m/z 153): Loss of a methyl radical from the molecular ion, likely from the aromatic methyl group, is also possible.

The fragmentation pattern provides a roadmap to the molecule's structure. The stability of the resulting fragments dictates the relative abundance of the peaks observed in the mass spectrum.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **Methyl 2-fluoro-4-methylbenzoate** in EI-MS.

Part 4: Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols must be followed.

NMR Spectroscopy Protocol (¹H and ¹³C)

- Sample Preparation: Accurately weigh 5-10 mg of **Methyl 2-fluoro-4-methylbenzoate** for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[9]
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector.
- Instrument Setup: Insert the sample into the NMR spectrometer.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.[9]
- Acquisition:
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
 - For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
- Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

ATR-FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid or liquid samples with minimal preparation.[10][11]

- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance from the air (CO₂, H₂O) and the instrument itself.
- Sample Application: Place a small amount of the **Methyl 2-fluoro-4-methylbenzoate** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. If it is a solid, use a pressure clamp to ensure good contact.

- Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

EI-MS requires the sample to be volatile and thermally stable.[\[12\]](#)[\[13\]](#)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[\[14\]](#)[\[15\]](#)
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of **Methyl 2-fluoro-4-methylbenzoate**. The predictive data and interpretations presented in this guide, grounded in fundamental spectroscopic principles and comparative analysis, offer a robust framework for researchers to confirm the synthesis and purity of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural assignment and facilitating its application in research and development.

References

- E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office.
- Infrared spectroscopy correlation table. Wikipedia.

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. Published July 24, 2023.
- Anomalous ^1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. Published online December 13, 2022.
- GCMS Section 6.14 - Fragmentation of Esters. Whitman College.
- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.
- Fourier Transform Infrared Spectroscopy. UCI Aerosol Photochemistry Group. Published June 17, 2014.
- Infrared spectroscopy correlation table. chemeurope.com.
- Fragmentation of the $[\text{M} + 73]^+$ ion from the methyl esters of nitrocarboxylic acids (Kadentsev et al., 1998b). ResearchGate.
- Understanding Electron Ionization Processes for GC-MS. LCGC International. Published April 1, 2015.
- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
- Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and Retention Index Value. AIP Publishing.
- Electron Ionization. School of Chemical Sciences - University of Illinois.
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Updated January 1, 2025.
- Table of Characteristic IR Absorptions.
- Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research.
- Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination.
- Standard Operating Procedure H-NMR.
- Functional Groups (F.G.) & Infrared Spectroscopy (IR).
- Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd.
- Quantitative ^1H -NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in *Ralstonia eutropha* B9. Applied and Environmental Microbiology.
- Electron ionization. Wikipedia.
- How To Prepare And Run An NMR Sample. ALWSCI. Published July 24, 2025.
- ATR-FTIR. Chemistry LibreTexts. Updated August 29, 2023.
- Oleic methyl ester fragmentation patterns. The molecular structure of... ResearchGate.
- ELECTRON IONIZATION IN MASS SPECTROSCOPY.PPT.
- Chemical shifts in ^1H and ^{13}C NMR spectra of sodium benzoates, d (ppm). ResearchGate.
- Supplementary Information. The Royal Society of Chemistry.

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry.
- Calculated and experimental ^{13}C NMR chemical shifts. ResearchGate.
- ^{13}C NMR Spectroscopy.
- ^{13}C NMR Chemical Shifts. Oregon State University.
- ^{13}C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Published October 9, 2007.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Anomalous ^1H NMR chemical shift behavior of substituted benzoic acid esters [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. University of Ottawa NMR Facility Blog: ^{13}C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 7. Infrared_spectroscopy_correlation_table [chemeurope.com]
- 8. GCMS Section 6.14 [people.whitman.edu]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. agilent.com [agilent.com]
- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 12. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Electron ionization - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [Spectroscopic data for Methyl 2-fluoro-4-methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1591760#spectroscopic-data-for-methyl-2-fluoro-4-methylbenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com